2-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a compound with the molecular formula C9H15NO2. It is a derivative of bicyclo[2.2.2]octane-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid involves a bicyclo[2.2.2]octane structure, which is a key element in numerous families of biologically active natural and synthetic products .Scientific Research Applications
Peptide Structure Modification
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) shows potential in modifying peptide structures. A study explored its ability to induce reverse turns into peptides, indicating its utility in peptide research and design (André et al., 2012).
Synthesis of Enantiomers
ABOC and its derivatives have been used in the synthesis of various enantiomers, contributing to stereochemical studies in organic chemistry (Palkó et al., 2013).
Transport System Studies
Its isomeric forms have been synthesized and evaluated for specificity to membrane transport systems in cells, providing insights into cellular transport mechanisms (Christensen et al., 1983).
Conformational Analysis
ABOC has been studied for its conformational properties, particularly in the context of amino acid residues, contributing to our understanding of molecular structures (Buñuel et al., 1996).
Asymmetric Synthesis
It plays a role in asymmetric synthesis, exemplified by its use in Diels-Alder cycloadditions, which are fundamental reactions in organic chemistry (Songis et al., 2007).
Amino Acid Transport Studies
ABOC derivatives have been observed to influence amino acid levels in the rat brain cortex, providing a tool for studying amino acid transport and metabolism (Zand et al., 1974).
Catalysis and Foldamer Science
ABOC is used in catalytic systems and foldamer science, showcasing its versatility in organic and bioorganic chemistry (Milbeo et al., 2021).
Antiprotozoal Activity
Derivatives of ABOC have shown potential in antiprotozoal activities, contributing to medicinal chemistry research (Seebacher et al., 2006).
properties
IUPAC Name |
2-aminobicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-9(8(11)12)5-6-1-3-7(9)4-2-6/h6-7H,1-5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNAWZRUSSBUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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